3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine
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Overview
Description
3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is a complex organic compound characterized by its unique structure, which includes dichloropyridine and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine typically involves multiple steps, starting with the preparation of the dichloropyridine core. This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms in the dichloropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Pyrrolidine derivatives, appropriate catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Shares the dichloropyridine core but lacks the pyrrolidine moiety.
3-Methylpyridine: Contains the methylpyridine structure but does not have the dichloropyridine or pyrrolidine components.
Uniqueness
3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is unique due to its combination of dichloropyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15Cl2N3O |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
3,5-dichloro-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10-7-18-4-2-14(10)21-12-3-5-20(9-12)15-13(17)6-11(16)8-19-15/h2,4,6-8,12H,3,5,9H2,1H3 |
InChI Key |
HTDUTXIKMUCILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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